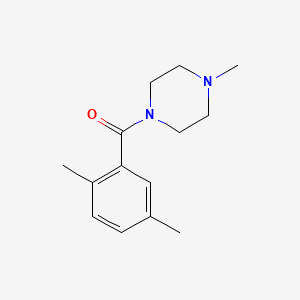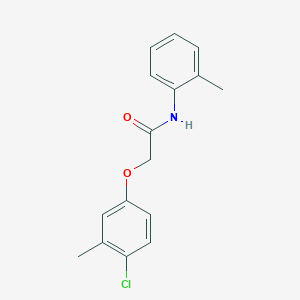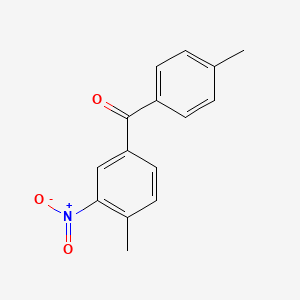![molecular formula C15H12N4OS B5859279 2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-(2-thienyl)ethanone](/img/structure/B5859279.png)
2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-(2-thienyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-(2-thienyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-(2-thienyl)ethanone is not fully understood. However, studies have shown that it may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It may also induce apoptosis in cancer cells by activating caspase-3 and -9.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-(2-thienyl)ethanone exhibits a range of biochemical and physiological effects. These include the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-(2-thienyl)ethanone in lab experiments is its potential as a fluorescent probe. This can be useful for studying biochemical processes and identifying specific molecules. However, one of the limitations is the lack of understanding of its mechanism of action, which can make it difficult to interpret results.
Future Directions
There are several future directions for research on 2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-(2-thienyl)ethanone. One direction is to further investigate its anti-inflammatory and anti-cancer properties and explore its potential use as a therapeutic agent. Another direction is to study its potential as a fluorescent probe in biochemical assays and develop new applications for this compound.
In conclusion, 2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-(2-thienyl)ethanone is a promising compound with potential applications in various fields of scientific research. While there is still much to learn about its mechanism of action, its anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for further study and development.
Synthesis Methods
The synthesis of 2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-(2-thienyl)ethanone involves the reaction of 2-thienylacetic acid with 2-amino-4-methyl-1H-benzimidazole, followed by cyclization to form the triazole ring. This is then followed by the condensation of the resulting intermediate with acetyl chloride to form the final product.
Scientific Research Applications
The potential applications of 2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-(2-thienyl)ethanone in scientific research are vast. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, it has been studied for its potential use as a fluorescent probe in biochemical assays.
properties
IUPAC Name |
2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c1-10-16-15-18(9-13(20)14-7-4-8-21-14)11-5-2-3-6-12(11)19(15)17-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGSMHJDVCYAOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3N(C2=N1)CC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-(thiophen-2-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5859229.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5859231.png)

![N-benzyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5859238.png)


![N-[4-(aminocarbonyl)phenyl]-3-bromobenzamide](/img/structure/B5859255.png)
![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5859292.png)
![1-[(4-fluorophenyl)acetyl]indoline](/img/structure/B5859295.png)
![N-{4-[(isobutylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5859297.png)
